methyl 3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(3-hydroxy-4-methoxyphenyl)propanoate
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Overview
Description
Methyl 3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(3-hydroxy-4-methoxyphenyl)propanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyran ring, a difluorophenyl group, and multiple functional groups, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(3-hydroxy-4-methoxyphenyl)propanoate typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diketone or a keto-ester.
Introduction of the Difluorophenyl Group: This step involves the nucleophilic substitution of a halogenated precursor with a difluorophenyl thiol.
Functional Group Modifications: Hydroxylation and methoxylation reactions are carried out to introduce the hydroxy and methoxy groups at specific positions on the aromatic ring.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
The compound may have therapeutic potential due to its ability to modulate biological pathways. Research could focus on its efficacy and safety as a pharmaceutical agent for treating diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which methyl 3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(3-hydroxy-4-methoxyphenyl)propanoate exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways.
Receptor Binding: It may interact with cellular receptors, triggering or blocking signal transduction pathways.
Antioxidant Activity: The presence of hydroxyl groups suggests potential antioxidant properties, which could protect cells from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate: Lacks the pyran ring and difluorophenyl group, making it less complex.
3-(2,4-Difluorophenyl)-4H-pyran-4-one: Contains the pyran ring and difluorophenyl group but lacks the ester and additional aromatic ring.
Uniqueness
Methyl 3-(6-{[(2,4-difluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(3-hydroxy-4-methoxyphenyl)propanoate is unique due to its combination of functional groups and structural complexity. This uniqueness allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C23H20F2O7S |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
methyl 3-[6-[(2,4-difluorophenyl)sulfanylmethyl]-3-hydroxy-4-oxopyran-2-yl]-3-(3-hydroxy-4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C23H20F2O7S/c1-30-19-5-3-12(7-17(19)26)15(10-21(28)31-2)23-22(29)18(27)9-14(32-23)11-33-20-6-4-13(24)8-16(20)25/h3-9,15,26,29H,10-11H2,1-2H3 |
InChI Key |
NZCKPZXQAHHDRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)OC)C2=C(C(=O)C=C(O2)CSC3=C(C=C(C=C3)F)F)O)O |
Origin of Product |
United States |
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